molecular formula C47H52N7O8P B586418 8-Oxo-DA cep CAS No. 142979-42-8

8-Oxo-DA cep

Cat. No.: B586418
CAS No.: 142979-42-8
M. Wt: 873.948
InChI Key: IJGKIUORDYSZMN-OBSXPSPESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-DA cep involves multiple steps, starting with the protection of the hydroxyl groups of deoxyadenosine. The key steps include:

    Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.

    Benzoylation of the N6-amino group: to protect it during subsequent reactions.

    Oxidation of the adenine base: to introduce the 8-oxo group.

    Phosphitylation of the 3’-hydroxyl group: with a cyanoethyl phosphoramidite group

Industrial Production Methods

Industrial production of this compound typically involves automated oligonucleotide synthesizers, which sequentially add phosphoramidites to produce the desired oligonucleotide chain. The process is highly controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-DA cep undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with specific functional groups introduced at the 8-oxo position, which are useful for studying DNA damage and repair mechanisms .

Scientific Research Applications

8-Oxo-DA cep is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 8-Oxo-DA cep involves its incorporation into DNA or RNA, where it mimics the naturally occurring oxidative lesion 8-oxo-dA. This lesion can mispair with adenine during DNA replication, leading to G to T transversions. The presence of 8-oxo-dA in DNA can activate DNA repair pathways, such as base excision repair, to remove the lesion and maintain genomic integrity .

Comparison with Similar Compounds

Similar Compounds

    8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidized nucleoside used to study oxidative DNA damage.

    N6-methyl-2’-deoxyadenosine (N6-Me-dA): A methylated nucleoside used in epigenetic studies.

    5-methyl-2’-deoxycytidine (5-Me-dC): A methylated nucleoside involved in DNA methylation studies.

Uniqueness

8-Oxo-DA cep is unique in its ability to specifically mimic the oxidative lesion 8-oxo-dA, making it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair. Its specific structure allows for precise incorporation into oligonucleotides, facilitating detailed studies of DNA-protein interactions and the effects of oxidative stress on genomic stability .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)/t39-,40+,41+,63?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGKIUORDYSZMN-OBSXPSPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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